2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
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Overview
Description
ACETIC ACID,2-[[5-(1-NAPHTHALENYLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO]-: is a complex organic compound known for its unique structure and diverse applications. This compound features a triazole ring, a naphthalenylmethyl group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETIC ACID,2-[[5-(1-NAPHTHALENYLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO]- typically involves multi-step organic reactions. One common method includes the reaction of mercaptoacetic acid with 1-chloromethyl naphthalene under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-phenyl-4H-1,2,4-triazole-3-thiol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
ACETIC ACID,2-[[5-(1-NAPHTHALENYLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The triazole ring and phenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
ACETIC ACID,2-[[5-(1-NAPHTHALENYLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ACETIC ACID,2-[[5-(1-NAPHTHALENYLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO]- involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(NAPHTH-1-YLMETHYLTHIO)ACETIC ACID: Shares a similar structure but lacks the triazole and phenyl groups.
(1-NAPHTHYLMETHYLTHIO)ACETIC ACID: Similar but with variations in the substituents on the naphthalene ring.
Uniqueness
ACETIC ACID,2-[[5-(1-NAPHTHALENYLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO]- is unique due to its combination of a triazole ring, naphthalenylmethyl group, and phenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
68614-60-8 |
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Molecular Formula |
C21H17N3O2S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C21H17N3O2S/c25-20(26)14-27-21-23-22-19(24(21)17-10-2-1-3-11-17)13-16-9-6-8-15-7-4-5-12-18(15)16/h1-12H,13-14H2,(H,25,26) |
InChI Key |
OMNALNBDQLKNRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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